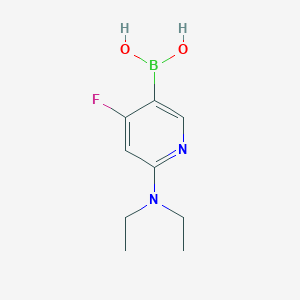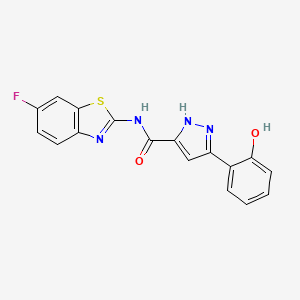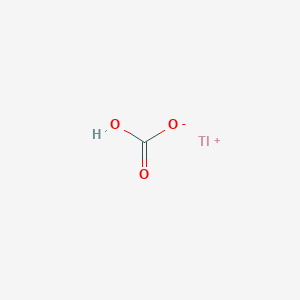![molecular formula C11H12N4O2 B14083573 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a morpholine ring fused to a pyrido[4,3-D]pyrimidin-5-one core, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar steps to laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.
科学的研究の応用
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of DNA-dependent protein kinase.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one involves its interaction with specific molecular targets, such as DNA-dependent protein kinase. By inhibiting this kinase, the compound can interfere with DNA repair processes, leading to potential therapeutic effects in cancer treatment .
類似化合物との比較
Similar Compounds
2-Morpholin-4-yl-quinolin-4-one: Another heterocyclic compound with similar kinase inhibition properties.
9-Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one: Shares structural similarities and biological activities.
Uniqueness
2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one is unique due to its specific structural configuration, which contributes to its potent kinase inhibition and potential therapeutic applications. Its ability to selectively inhibit DNA-dependent protein kinase sets it apart from other similar compounds .
特性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC名 |
2-morpholin-4-yl-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H12N4O2/c16-10-8-7-13-11(14-9(8)1-2-12-10)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,12,16) |
InChIキー |
SWBNSMFSLCXZCM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
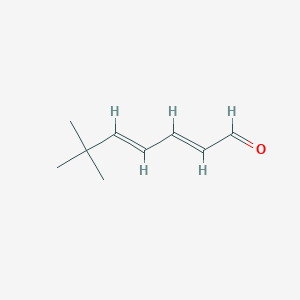
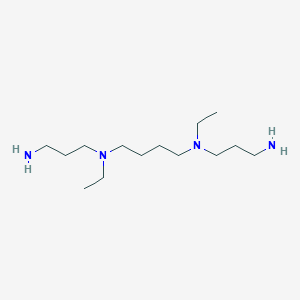
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)
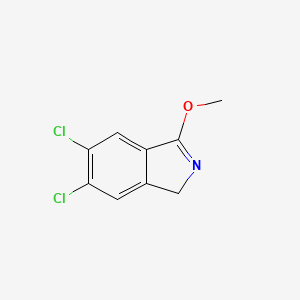
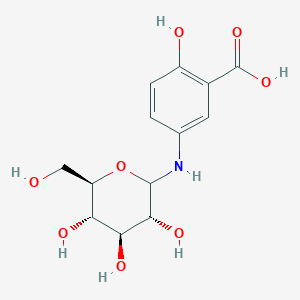
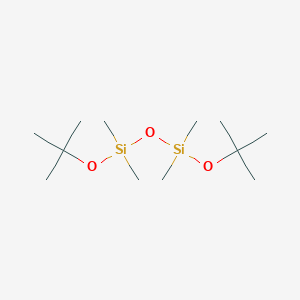
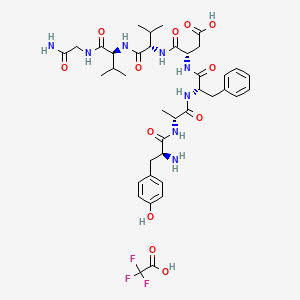
![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)
